2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Beschreibung
The compound 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine features a piperidine core substituted at the 1-position with a (2,5-difluorophenyl)methyl group and at the 4-position with a methoxy-linked pyrazine moiety.
Eigenschaften
IUPAC Name |
2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-22-7-3-13(4-8-22)12-23-17-10-20-5-6-21-17/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGOVDMHSBCPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:
-
Formation of the Piperidine Intermediate
Starting Materials: 2,5-difluorobenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Attachment of the Pyrazine Ring
Starting Materials: The piperidine intermediate and 2-chloropyrazine.
Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).
-
Methoxylation
Starting Materials: The intermediate from the previous step and methanol.
Reaction Conditions: This step is usually catalyzed by a strong acid such as hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the piperidine ring can lead to the formation of corresponding lactams or ketones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous conditions.
Products: Reduction can convert the pyrazine ring to dihydropyrazine derivatives.
-
Substitution
Reagents: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Conditions: Typically carried out in the presence of a catalyst like iron(III) chloride.
Products: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its ability to coordinate with metals.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemical Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Wirkmechanismus
The mechanism of action of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is not fully elucidated but is believed to involve interaction with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The difluorophenyl group may enhance binding affinity and specificity, while the piperidine moiety could modulate the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Fluorinated Aromatic Substitutions
Compound A : 2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- Structural Differences : The benzyl group at the piperidine 1-position has 3,4-difluoro substitution vs. 2,5-difluoro in the target compound.
- Implications: Fluorine positioning influences electronic distribution and steric interactions.
Compound B : 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (CAS 1388318-37-3)
Piperidine-Pyrazine Hybrids with Sulfonyl Groups
Compound C : 2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)pyrazine
- Structural Differences : Sulfonyl group at the piperidine 1-position vs. (2,5-difluorophenyl)methyl; pyrazine linked via methylene instead of methoxy.
- Implications : Sulfonyl groups are strongly electron-withdrawing, which may reduce membrane permeability compared to the electron-donating methoxy group. The methylene linker in Compound C may confer greater conformational flexibility than the rigid methoxy bridge in the target compound .
Fluorophenyl-Substituted Imidazopyridines
Compound D : 1-{[(3S)-1-[2-(3,5-Difluorophenyl)-1H-imidazo[4,5-c]pyridin-4-yl]piperidin-3-yl]methyl}-4-methylpiperazine
- Structural Differences : Imidazopyridine core vs. pyrazine; 3,5-difluorophenyl attached to the heterocycle rather than the piperidine.
- Implications : The imidazopyridine scaffold is more planar, favoring intercalation or stacking interactions, while the pyrazine in the target compound may engage in hydrogen bonding via its nitrogen atoms .
Physicochemical Comparisons
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.0 | ~2.5 (polar sulfonyl) |
| Hydrogen Bond Acceptors | 5 (pyrazine N, methoxy O) | 5 | 6 (sulfonyl O) |
| Solubility | Moderate (methoxy enhances) | Similar | Lower (sulfonyl reduces) |
Biologische Aktivität
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a pyrazine ring, a piperidine moiety, and a difluorophenyl group, which contribute to its pharmacological properties. The unique structural characteristics of this compound suggest significant interactions with various biological targets, particularly in the context of neurological disorders and other therapeutic areas.
Chemical Structure and Properties
The chemical formula for this compound is CHFNO. The presence of the difluorophenyl group enhances its binding affinity to receptors, potentially leading to improved therapeutic profiles compared to similar compounds lacking this feature.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 306.33 g/mol |
| CAS Number | 2097895-24-2 |
Research indicates that this compound interacts with specific neurotransmitter receptors. The difluorophenyl group likely enhances its binding affinity and specificity, which may lead to improved therapeutic effects in treating neurological disorders . This mechanism involves modulation of receptor activity, which can influence various biological pathways.
Pharmacological Investigations
Several studies have evaluated the pharmacological effects of this compound:
- Neuropharmacology : The compound has been investigated for its potential as an agent targeting neurological disorders, with preliminary findings suggesting it may exhibit neuroprotective properties.
- Antiproliferative Activity : In vitro studies have shown that derivatives of pyrazine compounds can exhibit antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) . Although specific data on this compound's activity against these cell lines is limited, its structural analogs have demonstrated promising results.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. The interaction with p38 MAP kinase has been highlighted as a mechanism through which these compounds exert their effects .
Case Studies and Research Findings
A review of literature reveals several case studies that provide insights into the biological activity of pyrazine derivatives:
- Study on Neuroprotective Effects : A study indicated that certain piperidine-based compounds exhibit neuroprotective effects by modulating neurotransmitter levels in animal models of neurodegenerative diseases .
- Anticancer Properties : Research on related pyrazine compounds has demonstrated significant anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
